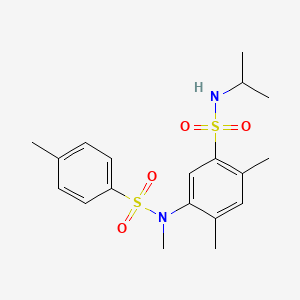

2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Description

2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple methyl groups and sulfonylamino functionalities

Properties

IUPAC Name |

2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S2/c1-13(2)20-26(22,23)19-12-18(15(4)11-16(19)5)21(6)27(24,25)17-9-7-14(3)8-10-17/h7-13,20H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEUFZFWXMIUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonylation of aniline derivatives followed by alkylation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology: This compound may be used in studies involving enzyme inhibition or as a probe to understand biological pathways.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-methylphenylsulfonamido)acetate: Shares the sulfonylamino functionality but differs in the overall structure and substituents.

4-Hydroxy-3-methoxyphenylacetone: Contains similar aromatic groups but lacks the sulfonylamino group.

Uniqueness

What sets 2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide apart is its combination of multiple methyl groups and sulfonylamino functionalities, which can confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2,4-dimethyl-5-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activities that warrant investigation. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C23H29NO4S

- Molecular Weight : 415.55 g/mol

- Solubility : Soluble in dichloromethane; water solubility at 25°C is approximately 5.717 μg/L.

- Predicted pKa : 5.78 ± 0.70

Sulfonamides, including the compound , are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides effective against various bacterial infections. Additionally, some sulfonamides exhibit anti-inflammatory properties by modulating immune responses and inhibiting certain cytokines.

Antimicrobial Activity

Research indicates that sulfonamide derivatives demonstrate significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound's structural features contribute to its binding affinity and efficacy against these pathogens.

Cardiovascular Effects

A study investigating the effects of benzenesulfonamide derivatives on perfusion pressure reported that certain derivatives can significantly alter cardiovascular parameters. The compound may interact with calcium channels, leading to decreased perfusion pressure and coronary resistance. This suggests potential therapeutic applications in managing hypertension or related cardiovascular conditions .

Study on Perfusion Pressure

In a controlled experiment, various benzenesulfonamide derivatives were administered to evaluate their effects on perfusion pressure in isolated rat hearts. The results indicated that the compound reduced perfusion pressure significantly compared to controls (p < 0.05), suggesting a potential role in cardiovascular modulation .

Antileishmanial Activity

Another study explored the antileishmanial activity of related sulfonamide derivatives against Leishmania spp. The findings revealed that certain compounds exhibited IC50 values comparable to standard treatments, indicating potential as therapeutic agents against leishmaniasis .

Pharmacokinetics

Pharmacokinetic studies utilizing computational models suggest that the compound has favorable absorption characteristics and metabolic stability. Parameters such as bioavailability and half-life are critical for understanding its therapeutic potential and dosing regimens.

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Estimated at 75% |

| Half-life | Approximately 6 hours |

| Metabolism | Hepatic |

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis involves sulfonylation and nucleophilic substitution. Key steps include coupling sulfonyl chlorides with amine precursors under anhydrous conditions. Reaction parameters such as solvent choice (e.g., dry pyridine for moisture-sensitive steps ), temperature (room temperature to 80°C), and purification methods (flash chromatography or recrystallization ) critically affect yield. For example, incomplete removal of byproducts like HCl can reduce purity, necessitating acidification and ice quenching .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

- HPLC : To quantify purity (>95% typical threshold) and detect side products .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C2/C4, sulfonamide linkages) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What are the critical physicochemical properties (e.g., solubility, stability) for experimental design?

- Solubility : Poor aqueous solubility (common for sulfonamides) requires polar aprotic solvents (DMSO, DMF) for biological assays .

- Stability : Hydrolytic stability under acidic/basic conditions must be tested via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Kinase inhibition assays : Test IC₅₀ values against targets like SphK1 using ADP-Glo™ kits .

- Antimicrobial susceptibility : Broth microdilution (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve scalability and reproducibility?

- DoE (Design of Experiments) : Vary parameters (solvent, temperature, stoichiometry) to identify optimal ranges. For example, pyridine volume in sulfonylation affects reaction completion time .

- Scale-up challenges : Aggressive stirring and controlled reagent addition mitigate exothermic side reactions .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular docking : Predict binding affinities to targets like kinases or bacterial enzymes using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic effects (Hammett constants) with bioactivity trends .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term studies?

- Forced degradation studies : Expose the compound to UV light, oxidative (H₂O₂), and thermal stress (40–60°C). Monitor degradation via HPLC-MS to identify labile groups (e.g., sulfonamide bond cleavage) .

Q. What methodologies resolve contradictions in reported biological activities across studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Orthogonal validation : Confirm activity using alternative assays (e.g., SPR for binding kinetics vs. enzymatic inhibition) .

Q. How can regioselectivity challenges in sulfonamide functionalization be addressed?

- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) groups to block reactive amines during substitution .

- Catalytic systems : Pd-mediated cross-coupling for selective C–H activation at sterically accessible positions .

Q. What advanced analytical techniques validate trace impurities in GMP-compliant synthesis?

- LC-HRMS : Identifies impurities at <0.1% levels via high-resolution mass accuracy .

- NMR cryoprobe technology : Enhances sensitivity for low-abundance contaminants .

Methodological Considerations

Q. Experimental Design for Environmental Impact Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.